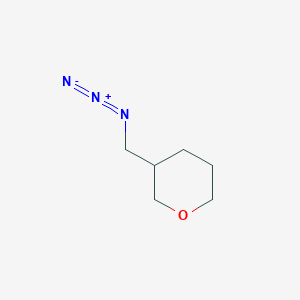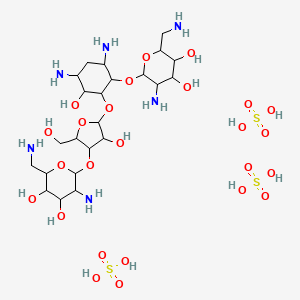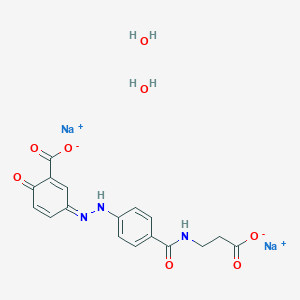
4,4'-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Descripción general
Descripción
4,4'-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H18 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Properties : Compounds related to "4,4'-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl" show interesting electrochemical properties. For instance, tetra(aryl)benzidenes, which are structurally similar, undergo reversible electron oxidations, indicating potential applications in electronic materials (Low et al., 2004).
Synthesis and Characterization : Various methods have been developed for synthesizing and characterizing compounds structurally similar to "this compound". These methods are crucial for understanding their potential applications in different fields (Elsom et al., 2003).
Anticancer and Antiproliferative Effects : Some derivatives of "this compound" show anticancerous and antiproliferative effects, indicating potential applications in medical research and drug development (Ababneh et al., 2021).
Fluorescent Probes : Certain substituted biphenyls, which are related to "this compound", have been studied for their potential as fluorescent probes. This application is significant in areas like sensor technology and biological imaging (Maus & Rurack, 2000).
Molecular and Crystal Structures : The study of the molecular and crystal structures of compounds similar to "this compound" is important for understanding their chemical properties and potential applications in materials science (Párkányi, 1981).
Photoluminescence and Carrier Transport Properties : Studies on 1,1-disubstituted 2,3,4,5-tetraphenylsiloles, which are structurally related to the compound , reveal notable photoluminescence and carrier transport properties, indicating applications in optoelectronic devices (Yu et al., 2005).
Propiedades
IUPAC Name |
1-methyl-4-(4-methylcyclohexen-1-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRVREKFAUELTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxy-3-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061932.png)
![1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061933.png)
![methyl (3S)-2-(2-chloroacetyl)-1-(4-ethoxy-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061937.png)
![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propoxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061945.png)
![(1S,9R)-11-[(2R)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8061948.png)
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061958.png)
![2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B8061959.png)
![9-(Aminomethyl)-4-hydroxy-6-methyl-7,8-dihydro-6h-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride](/img/structure/B8061970.png)





